molecular formula C13H11N5O3 B2959553 2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid CAS No. 1338683-29-6

2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

Cat. No.: B2959553
CAS No.: 1338683-29-6
M. Wt: 285.263
InChI Key: DZMLZSQDXPAQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1355236-29-1) is a high-purity chemical compound offered for research applications. This molecule features a complex dipharmacophore architecture, integrating a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-cyclopropyl-1,2,4-oxadiazole unit via a covalent bond, with an acetic acid side chain providing a potential site for further derivatization . The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be associated with a range of biological activities. Scientific literature indicates that analogous structures have been investigated for their potential as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , which are relevant in the study of inflammatory diseases, rheumatoid arthritis, and COPD . Furthermore, related triazolopyridine derivatives have been reported to exhibit neuroprotective , antibacterial , and antifungal properties , making this chemotype a valuable template for developing new pharmacological tools. The presence of the 1,2,4-oxadiazole ring, a known bioisostere for amide and ester groups, can enhance the molecule's metabolic stability and binding affinity to biological targets . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead structure in hit-to-lead optimization campaigns for various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-11(20)6-10-16-15-9-5-8(3-4-18(9)10)13-14-12(17-21-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMLZSQDXPAQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula for this compound is C14H14N6O2C_{14}H_{14}N_6O_2, with a molecular weight of 302.31 g/mol. The structure includes a cyclopropyl group and a complex triazolo-pyridine moiety which are crucial for its biological interactions.

Biological Activities

Research into the biological activities of similar compounds suggests that they may exhibit a range of pharmacological effects. The following sections detail specific activities observed in related compounds and hypothesized for this compound.

Antimicrobial Activity

Studies have shown that compounds containing the triazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Oxadiazole derivatives have demonstrated antifungal activity against Candida albicans .

Anticancer Activity

Compounds similar to this compound have shown promise in cancer research:

  • A study highlighted that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases. Compounds with similar structures have been noted for their anti-inflammatory effects:

  • Research indicates that triazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups influences their interaction with biological targets:

Functional GroupEffect on Activity
CyclopropylEnhances lipophilicity and cellular permeability
OxadiazoleContributes to antimicrobial properties
TriazoleIncreases anticancer efficacy through enzyme inhibition

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy : A derivative of 1,2,4-triazole was tested against multiple bacterial strains and showed an MIC (Minimum Inhibitory Concentration) value as low as 5 μg/mL against E. coli, indicating strong antimicrobial potential .
  • Case Study on Anticancer Properties : A related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the core structure could yield even more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of the target compound are influenced by substituents on the oxadiazole ring and the position of substitution on the triazolopyridine scaffold. Below is a detailed comparison with key analogs:

Substituent Effects on the Oxadiazole Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Cyclopropyl C₁₃H₁₁N₅O₃ 285.26 Enhanced metabolic stability; balanced lipophilicity
7-(3-Methyl-1,2,4-oxadiazol-5-yl) analog Methyl (CH₃) C₁₁H₉N₅O₃ 259.22 Higher solubility; moderate biological activity
7-(3-Isopropyl-1,2,4-oxadiazol-5-yl) analog Isopropyl (C₃H₇) C₁₃H₁₃N₅O₃ 287.27 Reduced solubility due to steric bulk; lower binding affinity
  • Cyclopropyl vs. Methyl : The cyclopropyl group improves metabolic stability compared to the methyl analog, which has higher aqueous solubility but shorter half-life in vivo .
  • Cyclopropyl vs. Isopropyl : The isopropyl analog exhibits lower solubility and binding affinity, likely due to increased steric hindrance .

Positional Isomerism on the Triazolopyridine Scaffold

Studies on triazolopyridine derivatives with oxadiazole substituents at positions 6, 7, and 8 revealed that position 7 substitution (as in the target compound) maximizes biological activity. For example:

  • Position 6 analogs : 10–20% lower activity in enzyme inhibition assays.
  • Position 8 analogs : 30–40% reduced potency due to suboptimal spatial orientation .

Modifications to the Acetic Acid Moiety

Replacing the acetic acid group with amides or esters alters pharmacokinetics:

  • Acetamide derivatives : Improved cell permeability but reduced solubility .
  • Thioether analogs (e.g., {[4-Allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, CAS 880801-01-4): Lower potency in receptor-binding assays compared to the carboxylic acid group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.